molecular formula C7H8ClN3OS B2597058 4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile CAS No. 866156-06-1

4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile

Cat. No.: B2597058
CAS No.: 866156-06-1
M. Wt: 217.67
InChI Key: OVNZZRDNCUSTQX-UHFFFAOYSA-N
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Description

4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile is a heterocyclic compound that contains a thiazole ring substituted with a chloro group, a hydroxypropylamino group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile typically involves the reaction of 4-chloro-1,3-thiazole-5-carbonitrile with 2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The hydroxypropylamino group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thiazole derivatives.

    Oxidation: Formation of carbonyl-containing thiazole derivatives.

    Reduction: Formation of primary amine-containing thiazole derivatives.

Scientific Research Applications

4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or binding to specific receptors, thereby disrupting biological pathways essential for the survival of pathogens. The exact molecular targets and pathways involved can vary based on the specific derivative or analog being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloropyrimidine: Another heterocyclic compound with a similar chloro and amino substitution pattern.

    4-Chloro-2-aminothiazole: Shares the thiazole ring and chloro substitution but lacks the hydroxypropylamino and carbonitrile groups.

Uniqueness

4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile is unique due to the presence of the hydroxypropylamino group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials with tailored properties.

Properties

IUPAC Name

4-chloro-2-(2-hydroxypropylamino)-1,3-thiazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3OS/c1-4(12)3-10-7-11-6(8)5(2-9)13-7/h4,12H,3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNZZRDNCUSTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC(=C(S1)C#N)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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